molecular formula C10H14N2 B2658144 2-(Pyrrolidin-1-ylmethyl)pyridine CAS No. 60032-62-4

2-(Pyrrolidin-1-ylmethyl)pyridine

Cat. No. B2658144
CAS RN: 60032-62-4
M. Wt: 162.236
InChI Key: XLXANWGTOZKKAZ-UHFFFAOYSA-N
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Patent
US04550107

Procedure details

With stirring and external cooling with ice, a solution of 2-(chloromethyl)pyridine hydrochloride (100 g, 0.61 mol) in 95% ethanol (600 ml) is added dropwise to pyrrolidine (500 ml, 426 g, 5.99 mol) and the resulting mixture is heated to 90° C. for 1 hour. After cooling, the mixture is suction filtered, the filter residue is thoroughly washed with ether, the filtrate is concentrated in vacuo and the residue is made strongly alkaline with 40% potassium hydroxide solution. It is extracted exhaustively with ether, the extracts obtained are freed from solvent and the remaining residue is distilled in vacuo. The desired compound (93.0 g) is obtained. Boiling point 19 mm Hg 118°-121° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1>C(O)C>[N:10]1([CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=2)[CH2:14][CH2:13][CH2:12][CH2:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Cl.ClCC1=NC=CC=C1
Name
Quantity
500 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
external cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter residue is thoroughly washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
It is extracted exhaustively with ether
CUSTOM
Type
CUSTOM
Details
the extracts obtained
DISTILLATION
Type
DISTILLATION
Details
the remaining residue is distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 93 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.